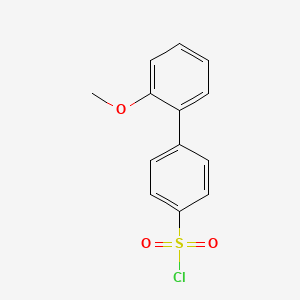

2'-Methoxy-biphenyl-4-sulfonyl chloride

Description

Significance of Arylsulfonyl Chlorides in Synthetic Organic Chemistry

Arylsulfonyl chlorides are highly valuable reagents in synthetic organic chemistry due to the reactivity of the sulfonyl chloride group. magtech.com.cn They serve as key precursors for the synthesis of a wide array of important functional groups, including sulfonamides, sulfonate esters, and sulfones. durham.ac.uk The formation of sulfonamides, which are frequently found in drug candidates, is most commonly achieved through the reaction of a sulfonyl chloride with an amine under basic conditions. orgsyn.org

Several methods exist for the preparation of arylsulfonyl chlorides. nih.gov A classic and useful method is the chlorosulfonylation of diazonium salts derived from anilines, a process that offers excellent regiocontrol. durham.ac.uk Other routes include the direct electrophilic aromatic substitution with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds like thiols and disulfides. orgsyn.orgnih.gov Recent advancements have focused on developing milder and more efficient procedures, such as palladium-catalyzed chlorosulfonylation of arylboronic acids and processes using aqueous conditions, which can be safer and more environmentally friendly. nih.govacs.orgresearchgate.net

The Biphenyl (B1667301) Motif in Contemporary Chemical Research

The biphenyl structure, consisting of two phenyl rings linked by a single bond, is a privileged scaffold in chemistry. doaj.orgnih.gov This motif is a fundamental backbone in numerous natural products, pharmaceuticals, and materials. nih.govbiosynce.commdpi.com The rigidity and planarity of the biphenyl system can be tuned by substitution, influencing its interaction with biological targets.

In medicinal chemistry, biphenyl-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties. doaj.orgnih.gov The biphenyl core is a key feature in several FDA-approved drugs. frontiersin.org Beyond pharmaceuticals, biphenyl derivatives are crucial in materials science, finding applications as liquid crystals and as components of organic light-emitting diodes (OLEDs). nih.gov The synthesis of these important structures is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. biosynce.com

Overview of Methoxy-Substituted Biphenyl Systems in Chemical Science

The introduction of a methoxy (B1213986) (-OCH3) group onto a biphenyl scaffold can significantly modulate its electronic properties, conformation, and biological activity. frontiersin.orgnih.gov As an electron-donating group, the methoxy substituent can influence the reactivity of the aromatic rings. Its position—ortho, meta, or para—can lead to distinct physical and biological properties. nih.gov

Methoxy-substituted biphenyls are found in various natural products and are widely used as intermediates in organic synthesis. frontiersin.orgchemimpex.com For instance, the presence of methoxy groups can affect the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. nih.govacs.org Research has shown that methoxy-substituted biphenyls are valuable precursors for creating complex molecular architectures with specific functions. chemimpex.com

While the constituent parts of 2'-Methoxy-biphenyl-4-sulfonyl chloride belong to well-studied classes of chemical structures, detailed research findings specifically for this compound are limited in the public domain. Its properties are primarily documented in chemical supplier catalogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186551-03-1 | crysdotllc.combldpharm.comcnreagent.com |

| Molecular Formula | C₁₃H₁₁ClO₃S | crysdotllc.com |

| Molecular Weight | 282.74 g/mol | bldpharm.com |

| MDL Number | MFCD06739469 | crysdotllc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)18(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQHEXNULKNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 Methoxy Biphenyl 4 Sulfonyl Chloride and Analogues

General Synthetic Routes to Arylsulfonyl Chlorides Relevant to Biphenyl (B1667301) Systems

The preparation of arylsulfonyl chlorides can be broadly categorized into two primary approaches: the chlorination of sulfonic acids and the direct electrophilic aromatic substitution. durham.ac.uk Each method presents distinct advantages and challenges, particularly concerning regioselectivity in complex systems like biphenyls.

Synthesis from Sulfonic Acids

A traditional and widely employed method for synthesizing arylsulfonyl chlorides is the chlorination of the corresponding aryl sulfonic acids. durham.ac.ukresearchgate.net This transformation can be achieved using various chlorinating agents. Reagents such as phosphorus oxychloride and 2,4,6-trichloro-1,3,5-triazine have been effectively used to convert sulfonic acids into their sulfonyl chloride counterparts. researchgate.net While this method is robust, it often requires elevated temperatures and can be sensitive to moisture, which may lead to the hydrolysis of the product back to the starting sulfonic acid. google.com

The reaction conditions can be optimized to mitigate these issues. For instance, milder conditions using 2,4,6-trichloro-1,3,5-triazine in acetone (B3395972) have been reported, although this may necessitate extended reaction times. google.com The choice of solvent and chlorinating agent is crucial for achieving high yields and purity.

Exploration of Alternative Precursors and Stable Equivalents

The inherent reactivity and potential instability of sulfonyl chlorides have prompted the development of more stable precursors that can be readily converted to the desired sulfonyl chloride or used directly in subsequent reactions. highfine.com These alternatives offer advantages in handling, storage, and selective reactivity.

Pentafluorophenyl (PFP) sulfonate esters have emerged as valuable, stable alternatives to sulfonyl chlorides. highfine.comnih.gov They exhibit better crystallinity and are less susceptible to hydrolysis, making them easier to handle and purify. highfine.com PFP esters can be synthesized from sulfonic acids and have been shown to be excellent partners in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the construction of complex biaryl systems. nih.govresearchgate.net The PFP group can act as a protecting group for the sulfonic acid, enabling functionalization of the aromatic system before its conversion or direct use in sulfonamide synthesis. nih.govresearchgate.net

The reactivity of PFP esters in forming amide bonds is comparable to that of sulfonyl chlorides, making them highly useful in peptide synthesis and for attaching functional groups to biomolecules. wikipedia.org

Similar to PFP esters, 2,4,6-trichlorophenyl (TCP) sulfonate esters serve as effective and stable surrogates for sulfonyl chlorides. ucl.ac.uknih.gov TCP esters can be synthesized from sulfonic acids and undergo efficient aminolysis to form sulfonamides, often under milder conditions than those required for sulfonyl chlorides. ucl.ac.uknih.govrsc.org The reactivity of TCP sulfonates is such that they can be used in chemoselective transformations in the presence of other reactive groups. nih.gov

Furthermore, the stability of TCP sulfonates allows for a broader range of chemical transformations to be performed on the molecule at remote sites without affecting the sulfonate ester group. ucl.ac.uk This has been demonstrated in their application in palladium-catalyzed reactions to create more elaborate structures. ucl.ac.uk

| Precursor Type | Key Advantages | Typical Applications |

| Sulfonic Acids | Readily available starting materials. | Direct conversion to sulfonyl chlorides. |

| Pentafluorophenyl (PFP) Sulfonate Esters | Increased stability, better crystallinity, less prone to hydrolysis. highfine.com | Peptide synthesis, bioconjugation, cross-coupling reactions. nih.govresearchgate.netwikipedia.org |

| 2,4,6-Trichlorophenyl (TCP) Sulfonate Esters | Stable, allows for chemoselective reactions, compatible with various transformations. ucl.ac.uknih.gov | Synthesis of complex sulfonamides, use in palladium-catalyzed reactions. ucl.ac.uk |

Strategies for Biphenyl System Functionalization with Sulfonyl Chloride Groups

The introduction of a sulfonyl chloride group onto a biphenyl scaffold requires careful consideration of regioselectivity, especially when the two aromatic rings are differently substituted.

Regioselective Introduction of Sulfonyl Chloride Moiety

Achieving regioselective sulfonation in biphenyl systems is a significant synthetic challenge. Direct electrophilic aromatic substitution with reagents like chlorosulfonic acid is often governed by the electronic properties of the existing substituents on the biphenyl rings, which can lead to a mixture of regioisomers. durham.ac.uknih.gov

To overcome this, strategies that install the sulfonyl group with precise regiocontrol are highly desirable. durham.ac.uk One powerful, albeit underutilized, method is the chlorosulfonylation of diazonium salts derived from anilines, a modification of the Sandmeyer reaction. durham.ac.uk This approach allows for the introduction of the chlorosulfonyl group at a specific position determined by the location of the amino group on the aniline (B41778) precursor. durham.ac.uk

Introduction of Methoxy (B1213986) Substituents on the Biphenyl Core

The synthesis of methoxy-substituted biphenyl structures, the core of molecules like 2'-Methoxy-biphenyl-4-sulfonyl chloride, is often achieved through modern cross-coupling reactions. These methods allow for the precise construction of the biaryl bond.

One prominent method is the Kumada cross-coupling reaction . This reaction involves the coupling of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. For instance, the synthesis of 4'-methoxy-2-methyl-biphenyl (B1599711) has been demonstrated by reacting (methoxyphenyl)magnesium bromide with chloromethylbenzene. The choice of catalyst influences the reaction's efficiency, with palladium catalysts sometimes offering higher yields (94%) compared to nickel complexes (87%). rsc.org

Another widely used and versatile method is the Suzuki-Miyaura cross-coupling reaction . This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. This approach is highly valued for its tolerance of a wide range of functional groups. For example, fluorinated aminobiphenyl derivatives have been synthesized by reacting 4-chloroaniline (B138754) with a fluorinated phenylboronic acid using a palladium acetate (B1210297) catalyst and a bulky phosphine (B1218219) ligand (SPhos). rsc.org This highlights the adaptability of the Suzuki-Miyaura reaction for creating complex biphenyl cores, including those with methoxy substituents, by selecting the appropriate methoxy-containing boronic acid or aryl halide.

The introduction of methoxy groups can also be a feature of the starting materials used in photoredox catalysis. In aqueous micellar environments, substrates like methoxybiphenyl have been used in cyanation reactions, demonstrating the compatibility of the methoxy group in advanced synthetic protocols. acs.org

Derivatization Reactions of Sulfonyl Chlorides

Aryl sulfonyl chlorides, such as this compound, are versatile intermediates in organic synthesis. The electrophilic sulfur atom is susceptible to attack by a variety of nucleophiles, leading to a range of important sulfur-containing compounds.

Formation of Sulfonamides

The synthesis of sulfonamides is one of the most common and significant transformations of sulfonyl chlorides. orgsyn.org This functional group is a key component in many pharmaceutical agents. ucl.ac.uk

The direct reaction of a sulfonyl chloride with a primary or secondary amine, known as aminolysis, is the most straightforward method for synthesizing sulfonamides. The reaction typically proceeds under basic conditions, where the base serves to neutralize the hydrochloric acid byproduct. orgsyn.org This reaction is fundamental to the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide. shaalaa.com

Modern protocols have streamlined this process. One-pot syntheses have been developed where thiols are first converted to sulfonyl chlorides via oxidative chlorination and then reacted in situ with an amine to produce the desired sulfonamide in excellent yields and with short reaction times. organic-chemistry.orgacs.orgnih.gov For example, the combination of H₂O₂ and SOCl₂ can efficiently convert thiols to sulfonyl chlorides, which then readily react with amines. organic-chemistry.orgacs.orgnih.gov

The reaction's scope is broad, but it can be influenced by the nature of the reactants. In aqueous solutions, a competition between aminolysis and hydrolysis of the sulfonyl chloride can occur. acs.org The choice of solvent and temperature can also be critical; for instance, attempts to synthesize sulfinamides (a related compound) from sulfonyl chlorides showed that solvents like acetonitrile, THF, and EtOAc gave poor yields compared to dichloromethane (B109758). acs.orgnih.gov

A variety of reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines have been explored, as detailed in the table below.

| Sulfonyl Chloride Precursor | Amine | Reagents/Conditions | Product | Yield | Reference |

| Thiol | Various amines | H₂O₂, SOCl₂, Pyridine | Sulfonamide | Excellent | organic-chemistry.org |

| 4-Methylbenzenesulfonhydrazide | Aniline | 1. NCS, CH₃CN; 2. NEt₃, Aniline | N-Phenyl-4-methylbenzenesulfonamide | 92% (over 2 steps) | nih.gov |

| Aromatic Carboxylic Acid | Various amines | Copper (LMCT), SO₂, Halogen source, then amine | Aryl Sulfonamide | 50-82% | princeton.edu |

An alternative, more complex strategy for constructing sulfonamides involves cycloaddition reactions. These methods build heterocyclic rings that are then converted into the final sulfonamide products.

A notable example is the intermolecular 1,3-dipolar cycloaddition. In this approach, a dipolarophile such as pentafluorophenyl (PFP) vinylsulfonate reacts with a 1,3-dipole, like a nitrone or a nitrile oxide. ucl.ac.uknih.gov This reaction can produce stable cycloadducts with high regio- and stereoselectivity. nih.gov The PFP group in the resulting cycloadduct is a good leaving group, which can be subsequently displaced by an amine (aminolysis) to furnish the functionalized sulfonamide. ucl.ac.uknih.gov This two-step sequence allows for the synthesis of a diverse collection of sulfonamides with potential biological activity. ucl.ac.uk

Modified sulfo-Biginelli conditions have also been used to access dihydro-1,2,6-thiadiazines, which are cyclic sulfamides. These heterocyclic building blocks can then undergo further functionalization, including [4+2] and [3+2] cycloadditions, to create novel bicyclic thiadiazine structures, demonstrating the utility of cycloaddition chemistry in the realm of sulfonamide-related scaffolds. chemrxiv.org

Generation of Sulfinate Salts from Sulfonyl Chlorides

Sulfonyl chlorides can be readily reduced to form the corresponding sulfinate salts (RSO₂M). These salts are valuable synthetic intermediates, serving as precursors for sulfones and other organosulfur compounds. nih.gov

The most common and practical method for this transformation is the reduction of the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a base like sodium bicarbonate. nih.govgoogle.com The reaction is typically heated to facilitate the conversion, and the resulting sodium sulfinate can be isolated in high yield and purity after recrystallization. nih.gov Other reducing agents and conditions have also been successfully employed.

The table below summarizes various methods for the reduction of sulfonyl chlorides to sulfinates.

| Sulfonyl Chloride | Reducing Agent(s) | Base/Additive | Solvent(s) | Product | Reference(s) |

| Aryl sulfonyl chloride | Sodium sulfite (Na₂SO₃) | Sodium bicarbonate | Water | Sodium aryl sulfinate | nih.gov |

| Aryl sulfonyl chloride | Sodium sulfite or hydrogensulfite | Disodium hydrogenphosphate | Organic solvent and water | Sodium or Potassium aryl sulfinate | google.comgoogle.com |

| p-Toluenesulfonyl chloride | Zinc (Zn) dust | Sodium carbonate | Water | Sodium p-toluenesulfinate | nih.gov |

Conversion to Sulfones and Thiols from Sulfonyl Chlorides

Beyond sulfonamides and sulfinates, sulfonyl chlorides can be converted into other important sulfur-containing functional groups, namely sulfones and thiols.

Conversion to Sulfones: Sulfones (R-SO₂-R¹) can be synthesized from sulfonyl chlorides through several routes. One common method is the Friedel-Crafts sulfinylation reaction, where a sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. google.com Another pathway involves the alkylation of sulfinate salts, which are themselves derived from sulfonyl chlorides. google.com The sulfinate anion acts as a nucleophile, attacking an alkyl halide to form the C-S bond of the sulfone. nih.gov

Conversion to Thiols: The full reduction of a sulfonyl chloride group to a thiol (R-SH) requires stronger reducing conditions than the partial reduction to a sulfinate. Several reagents are effective for this transformation. Classical methods include the use of zinc and acid or powerful hydride reagents like lithium aluminum hydride. taylorfrancis.com Another approach involves using hydroiodic acid generated in situ from iodine and red phosphorus. taylorfrancis.com More recently, catalytic reduction methods have been developed, such as the use of a palladium catalyst under a moderate pressure of hydrogen, to achieve the conversion of aromatic sulfonyl chlorides to the corresponding aromatic thiols. taylorfrancis.com

Cross-Coupling and C-H Activation Strategies for Biphenyl Assembly

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. Several powerful palladium-catalyzed and nickel-catalyzed cross-coupling reactions have been developed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

Palladium-catalyzed desulfitative C-H arylation has emerged as a valuable method for the formation of aryl-heteroaryl bonds. This approach utilizes sodium sulfinates as the aryl source and proceeds without the need for additional ligands. capes.gov.br The reaction involves the direct coupling of a C-H bond on a heteroaromatic ring with an arylsulfinate, driven by a palladium catalyst. This methodology offers a direct route to biaryl compounds, avoiding the pre-functionalization often required in other cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyl derivatives. researchgate.netacs.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.govrsc.orgnih.govchemrxiv.org The reaction is known for its high tolerance of functional groups and its ability to be performed under relatively mild conditions. researchgate.net

For the synthesis of polyfluorinated biphenyls, which can be challenging due to the electron-poor nature of the substrates, specific catalyst-ligand systems have been optimized to achieve the desired cross-coupling while minimizing side reactions like homocoupling of the boronic acid. acs.org The synthesis of biphenyl-based arsine ligands has also been accomplished using a sequential approach involving an initial Pd-catalyzed arsination followed by a Suzuki-Miyaura cross-coupling to construct the biaryl framework. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for the successful synthesis of complex biphenyls, including those with electron-withdrawing or sterically demanding substituents.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Synthesis

| Aryl Halide/Analogue | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| (2-bromophenyl)diphenylarsine | Aryl boronic acids | Pd catalyst | Biarylarsine ligands | 80-99 | nih.gov |

| Phenylboronic acids | 4-Bromobenzyl acetate | Pd catalyst | (Benzyl)biphenyls | N/A | nih.gov |

| Chloroaniline | Fluorinated phenylboronic acid | N/A | Aminobiphenyl | N/A | chemrxiv.org |

N/A: Data not available in the provided sources.

The Kumada cross-coupling reaction provides another powerful tool for the formation of carbon-carbon bonds, specifically for synthesizing biaryl compounds. wikipedia.orgorganic-chemistry.org This method utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.org The reaction is particularly advantageous for the low-cost synthesis of unsymmetrical biaryls. organic-chemistry.org

The catalytic cycle for palladium-catalyzed Kumada coupling is believed to involve the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product. wikipedia.org Nickel-catalyzed versions of this reaction are also highly effective and have been used in the industrial-scale synthesis of pharmaceuticals. wikipedia.org Recent advancements have even demonstrated Kumada-type couplings occurring in water, where Grignard reagents may be formed in situ. nih.gov

Table 2: Key Features of Kumada Cross-Coupling

| Feature | Description | Reference(s) |

| Reactants | Grignard Reagent (R-MgX) and Organic Halide (R'-X) | wikipedia.org |

| Catalysts | Nickel or Palladium complexes | wikipedia.orgorganic-chemistry.org |

| Solvent | Typically Tetrahydrofuran (THF) or Diethyl ether | wikipedia.org |

| Advantages | Economic synthesis of unsymmetrical biaryls | organic-chemistry.org |

Other Electrophilic Aromatic Substitution Reactions on Biphenyl Systems

Beyond cross-coupling reactions, electrophilic aromatic substitution provides a direct method for introducing functional groups onto the biphenyl core.

Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring, such as a biphenyl system. nih.govorganic-chemistry.org The reaction involves the treatment of the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govsigmaaldrich.com The electrophile in this reaction is a resonance-stabilized acylium ion, which is generated from the acyl chloride and the Lewis acid. sigmaaldrich.com

This reaction is generally regioselective, with acylation of biphenyl typically occurring at the 4-position. nih.gov The resulting aryl ketones are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. nih.govorganic-chemistry.org It is important to note that the product of Friedel-Crafts acylation is a deactivated aromatic compound, which prevents further acylation under the same reaction conditions. organic-chemistry.org

Table 3: Examples of Friedel-Crafts Acylation on Biphenyl

| Biphenyl Derivative | Acylating Agent | Catalyst | Product | Reference |

| Biphenyl | Acetyl chloride | AlCl₃ or FeCl₃ | 4-Acetylbiphenyl | nih.gov |

| Biphenyl | Succinic anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.govrsc.org |

| Biphenyl | Phthalic anhydride | AlCl₃ | Biphenyl-4-carbonyl-benzoic acid | nih.gov |

Chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. For biphenyl, this reaction can be achieved using various reagents and catalysts. One common method involves the reaction of biphenyl with formalin (HCHO) and hydrochloric acid (HCl) in the presence of a catalyst like ferric chloride (FeCl₃), yielding 4-(chloromethyl)-1,1'-biphenyl. rsc.org Another approach utilizes dimethoxymethane (B151124) and chlorosulfonic acid with a catalytic amount of zinc iodide. rsc.org

The reaction can also be optimized to produce 4,4'-bis(chloromethyl)biphenyl, a valuable intermediate for fluorescent whitening agents and polymers. koreascience.krgoogle.com This is often achieved by reacting biphenyl with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst like zinc chloride. koreascience.kr The reaction conditions, such as temperature and reaction time, can be controlled to influence the yield of the desired dichloromethylated product. koreascience.kr

Table 4: Reagents and Products in the Chloromethylation of Biphenyl

| Reagents | Catalyst | Main Product(s) | Reference(s) |

| Biphenyl, Formalin, HCl | FeCl₃ | 4-(chloromethyl)-1,1'-biphenyl | rsc.org |

| Biphenyl, Dimethoxymethane, Chlorosulfonic acid | Zinc Iodide | 4-(chloromethyl)-1,1'-biphenyl | rsc.org |

| Biphenyl, Paraformaldehyde, HCl gas | ZnCl₂ | 4,4'-(dichloromethyl)-biphenyl | koreascience.kr |

| Biphenyl, Paraformaldehyde, HCl | Acetic acid, Zinc chloride | 4,4'-bis(chloromethyl)biphenyl | google.com |

Oxidative Dimerization Approaches for Biphenyl Derivatives

The synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry, with applications spanning materials science, pharmaceuticals, and agrochemicals. Among the various synthetic strategies, oxidative dimerization presents an atom-economical approach to forming the pivotal carbon-carbon bond between two aromatic rings. This method avoids the pre-functionalization often required in traditional cross-coupling reactions. While direct oxidative dimerization to form this compound is not extensively documented, the principles of this methodology are broadly applicable to the synthesis of substituted biphenyls, which can then be further functionalized.

Oxidative dimerization typically involves the coupling of electron-rich aromatic compounds in the presence of an oxidizing agent. The reaction can proceed through various mechanisms, including radical-cation or dicationic intermediates, depending on the substrate and the reaction conditions.

A notable example of oxidative dimerization is the coupling of phenols. The selective oxidative coupling of phenol (B47542) derivatives is a key step in the synthesis of many natural products. researchgate.net For instance, the use of a hypervalent iodine reagent, (diacetoxyiodo)benzene, can mediate the C-C coupling of phenols to form biphenol derivatives. Another approach involves the use of transition metal catalysts. For example, a copper-based catalyst, [{(phen)Cu(μ-OH)}2Cl2]·3H2O, has been shown to be effective for the homocoupling of aryl boronic acids to yield symmetrical biphenyls. researchgate.net

In the context of synthesizing precursors to the target molecule, the oxidative coupling of anisole (B1667542) derivatives is of particular interest. While direct dimerization of anisole can lead to a mixture of isomers, strategic use of directing groups or specific catalysts can enhance regioselectivity.

More sophisticated methods for controlling the regioselectivity of oxidative coupling have also been developed. The use of a silicon tether can direct the intramolecular oxidative coupling of two phenol units, leading to a specific biphenyl linkage. After the coupling reaction, the silicon tether can be removed, yielding the desired biphenyl product. This strategy, however, is more suited for the synthesis of symmetrical biphenyls.

For the synthesis of unsymmetrical biphenyls, which would be required for this compound, cross-coupling reactions are generally more efficient. However, research into oxidative cross-coupling reactions is an active area. For example, the oxidative cross-coupling of two different phenols has been achieved using potassium persulfate (K2S2O8) in the presence of a phase-transfer catalyst. rsc.org

While direct oxidative dimerization to yield this compound in a single step is challenging due to issues of regioselectivity and the reactivity of the sulfonyl chloride group, a plausible synthetic route would involve the initial formation of 2-methoxybiphenyl (B167064) via other established methods, followed by chlorosulfonation. The common methods for creating the biphenyl core of this compound are transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann reaction. researchgate.net

Suzuki-Miyaura Coupling: This versatile reaction involves the palladium-catalyzed cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. For the synthesis of 2-methoxybiphenyl, this could involve the reaction of 2-methoxyphenylboronic acid with 4-chlorobenzene sulfonyl chloride or a related protected derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. wikipedia.org While it traditionally requires harsh reaction conditions, modern modifications have made it a more viable option for the synthesis of a variety of biphenyl derivatives. wikipedia.orgrsc.org The synthesis of 2-methoxybiphenyl via an Ullmann-type reaction would typically involve the coupling of a 2-methoxyphenyl halide with a suitably substituted phenyl halide. wikipedia.org

Once the 2-methoxybiphenyl core is synthesized, the introduction of the sulfonyl chloride group at the 4-position of the unsubstituted phenyl ring can be achieved through chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution reaction is a standard method for introducing sulfonyl chloride functionalities onto aromatic rings.

The following table summarizes the general approaches for the synthesis of the biphenyl core, which is a key intermediate for this compound.

| Reaction | Reactants | Catalyst/Reagent | General Conditions | Key Features |

| Oxidative Homocoupling | Arylboronic acids | [{(phen)Cu(μ-OH)}2Cl2]·3H2O | Stirring, no additives | Forms symmetrical biphenyls. |

| Oxidative Cross-Coupling | Two different phenols | K2S2O8, Bu4N+·HSO3– | Ambient temperature | Forms unsymmetrical biphenols. rsc.org |

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl halide | Palladium catalyst, Base | Mild conditions | High functional group tolerance. nih.govlibretexts.org |

| Ullmann Reaction | Two aryl halides | Copper catalyst | High temperatures (classic) | Suitable for electron-deficient halides. wikipedia.org |

The subsequent chlorosulfonation of the biphenyl intermediate would yield the final product. The conditions for this step are crucial to control the regioselectivity and avoid polysubstitution.

| Reaction | Reactant | Reagent | General Conditions | Product |

| Chlorosulfonation | 2-Methoxybiphenyl | Chlorosulfonic acid (ClSO3H) | Controlled temperature | This compound |

Advanced Research Applications and Utility in Chemical Disciplines

Application in Pharmaceutical and Agrochemical Research

The reactive sulfonyl chloride group (-SO₂Cl) on the biphenyl (B1667301) structure is a key functional handle for introducing the biphenylsulfonyl moiety into a wide array of molecules. This makes it a critical precursor in the development of new therapeutic and agrochemical agents.

The primary application of sulfonyl chlorides in medicinal chemistry is in the synthesis of sulfonamides. cbijournal.com This is achieved through a well-established reaction with primary or secondary amines. The resulting sulfonamide linkage is a stable and versatile functional group found in a multitude of biologically active compounds.

Biphenyl sulfonyl chloride derivatives are employed as intermediates in the creation of new pharmaceuticals. chemimpex.comrsc.org The 4'-methoxy isomer, for instance, is noted for its utility in synthesizing sulfonamide compounds that are integral to medicinal chemistry for developing therapeutic agents. chemimpex.com The biphenyl sulfonamide structure is a recognized pharmacophore, and derivatives have been synthesized and evaluated as selective antagonists for targets like the angiotensin II (AT2) receptor. nih.gov The general synthetic utility is demonstrated by the reaction of sulfonyl chlorides with amines to produce a diverse range of sulfonamides, a foundational reaction in drug discovery. nih.gov

Table 1: General Reaction for Sulfonamide Synthesis This table illustrates the fundamental reaction where a sulfonyl chloride, such as 2'-Methoxy-biphenyl-4-sulfonyl chloride, reacts with an amine to form a sulfonamide.

| Reactant 1 | Reactant 2 | Product | Bond Formed |

|---|---|---|---|

| R-SO₂Cl (Sulfonyl Chloride) | R'-NH₂ (Amine) | R-SO₂-NH-R' (Sulfonamide) | Sulfonamide Bond |

The biphenyl sulfonyl scaffold is integral to the design of various enzyme inhibitors. A notable application is in the development of Histone Deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.gov The parent compound, Biphenyl-4-sulfonyl chloride, is explicitly identified as a reactant for preparing hydroxy-sulfonyl-piperidinyl butyramides, which act as HDAC inhibitors and potential antitumor agents. sigmaaldrich.com It is also described as a potent HDAC inhibitor with catalytic applications in its own right. scbt.com

Research has focused on creating novel sulfonamide derivatives as HDAC inhibitors. nih.gov The synthesis often involves coupling a sulfonyl chloride fragment with various amines to generate libraries of potential inhibitors. nih.gov While studies specifically citing the 2'-methoxy isomer are not prevalent, the established use of the core biphenyl-4-sulfonyl chloride structure in HDAC inhibitor synthesis highlights the importance of this class of compounds for such applications. sigmaaldrich.comnih.gov

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target in the treatment of allergic diseases like asthma. nih.gov The development of antagonists for this pathway has involved structures derived from sulfonyl chlorides. For example, the design of potent CRTH2 antagonists has been achieved through the synthesis of conformationally constrained benzodiazepinones, which were developed from ortho-phenylsulfonamido benzophenone (B1666685) derivatives. nih.gov This work underscores the role of the sulfonamide linkage in creating rigid structures capable of high-affinity binding to the receptor.

Furthermore, the approved drug Ramatroban, a CRTH2 antagonist, features a (4-fluorophenyl)sulfonylamino group, again demonstrating the importance of the arylsulfonamide moiety in this therapeutic area. nih.gov These examples show that while not direct biphenyls, related aryl sulfonyl chlorides are crucial for synthesizing compounds that modulate the CRTH2 pathway.

The Hypoxia-Inducible Factor (HIF) signaling pathway is activated in solid tumors and contributes to malignant progression and therapeutic resistance, making it a significant target for cancer therapy. sigmaaldrich.com Biphenyl-4-sulfonyl chloride is used as a reactant in the synthesis of small-molecule inhibitors of the HIF pathway. sigmaaldrich.com The resulting compounds are designed to interfere with the formation of the active transcriptional complex, thereby inhibiting the adaptive processes that allow tumors to thrive in low-oxygen environments. The utility of the parent biphenyl sulfonyl chloride suggests that derivatives such as this compound are relevant precursors for developing new modulators of this critical oncogenic pathway.

Role in Materials Science and Polymer Chemistry

Beyond its biomedical applications, the unique chemical properties of biphenyl sulfonyl chloride and its derivatives lend themselves to the field of materials science.

The related compound, 4'-Methoxy-biphenyl-4-sulfonyl chloride, is utilized in the production of polymer materials, where it can contribute to the development of high-performance plastics and coatings. chemimpex.com Another source indicates that this isomer is used in the formulation of photoresist materials, which are critical in microfabrication and the production of electronics. The biphenyl unit imparts rigidity and favorable thermal properties to polymers, while the sulfonyl group can be used to create functional polymers or act as a reactive site for cross-linking or further modification.

Utilization in Fine Chemical Synthesis (e.g., Agrochemicals, Dyes)

The reactive nature of the sulfonyl chloride group makes this compound a valuable intermediate in the synthesis of fine chemicals. Its structural relatives, such as 4'-Methoxy-biphenyl-4-sulfonyl chloride, are known to be versatile intermediates for producing agrochemicals and dyes. chemimpex.com The biphenyl moiety itself is a feature in certain agricultural fungicides. wikipedia.org This suggests a potential role for the 2'-methoxy isomer in creating new, structurally diverse molecules in these sectors. The methoxy (B1213986) group's position can influence the final properties of the synthesized agrochemical or dye, making isomers like this valuable for research and development. chemimpex.com

Development of Research Tools and Probes

The compound's structure is amenable to creating specialized reagents for analytical and biological research.

A closely related derivative, 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride (MPS-Cl) , has been successfully developed as a highly sensitive fluorescent labeling reagent for the determination of phenols in diagnostic assays. nih.gov This reagent reacts with phenolic compounds in basic conditions to produce fluorescent sulfonyl esters, which can be detected with high sensitivity using high-performance liquid chromatography (HPLC). nih.gov

The key findings from this research include:

High Sensitivity: The detection limit for phenol (B47542) derivatives labeled with MPS-Cl was 10 femomoles per injection. nih.gov

Efficiency: The conversion of phenol to its fluorescent derivative using MPS-Cl was nearly 100% efficient. nih.gov

Application: The reagent was successfully applied to determine the concentrations of phenol and p-cresol (B1678582) in normal human urine, demonstrating its practical utility in a clinical diagnostic context. nih.gov

The success of this structurally similar compound underscores the potential of the this compound core in developing advanced analytical reagents.

| Reagent | Application | Detection Method | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride (MPS-Cl) | Fluorescent labeling of urinary phenols (phenol, p-cresol) | HPLC with Fluorescence Detection | High sensitivity (10 fmol detection limit) and efficiency (~100%) | nih.gov |

While specific studies employing this compound as a biological probe for direct enzymatic studies are not detailed in the available literature, the development of related sulfonyl chloride compounds as fluorescent labeling agents highlights their potential in this area. nih.gov Creating probes for enzymatic activity often relies on designing a molecule that an enzyme can modify, leading to a detectable signal such as fluorescence.

Biomass-Derived Chemical Production: Precursors for Biaryl Dicarboxylates

A significant application related to the 2'-methoxy-biphenyl structure is in the sustainable production of valuable chemicals from biomass. protocols.iogoogleapis.com Lignin, a major component of biomass, can be broken down into aromatic monomers such as vanillic acid. googleapis.com These monomers serve as renewable feedstocks for producing biaryl dicarboxylates, which are important commercial chemicals used as monomers for polyesters and as non-phthalate plasticizers for polymers like PVC. protocols.iogoogleapis.com

A key step in this green chemistry process involves reacting the biomass-derived aromatic compounds with a sulfonyl chloride to create sulfonate intermediates. googleapis.com These intermediates are then catalytically coupled to form the desired biaryl structure. googleapis.com This process has been used to synthesize dimethyl 2-methoxy-4,4'-biphenyldicarboxylate , a compound with the same core 2-methoxy-biphenyl structure. protocols.io This demonstrates a pathway where sulfonyl chlorides facilitate the conversion of renewable resources into high-value, functional molecules that can replace petroleum-based products. googleapis.com

| Biomass Precursor | Key Intermediate Step | Final Product Example | Significance | Reference |

|---|---|---|---|---|

| Vanillic Acid (from Lignin) | Reaction with a sulfonyl chloride to form a sulfonate intermediate | Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate | Sustainable route to non-phthalate plasticizers and polyester (B1180765) monomers from renewable feedstocks | protocols.iogoogleapis.com |

Analytical and Spectroscopic Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like biphenyl (B1667301) sulfonyl chlorides. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the chemical environment of each atom.

For the related isomer, 4'-Methoxy-biphenyl-4-sulfonyl chloride, the ¹H NMR spectrum would provide distinct signals confirming the key functional groups. While a fully assigned spectrum is not published, data from analogous compounds such as 4-methoxybiphenyl (B1664174) and other substituted biphenyls allow for a detailed prediction. rsc.org The spectrum would feature a singlet for the methoxy (B1213986) (-OCH₃) protons, typically around 3.8 ppm. The aromatic protons would appear as a series of doublets and multiplets in the downfield region (approximately 7.0 to 8.0 ppm), with their specific splitting patterns and chemical shifts revealing their positions on the two phenyl rings.

For the requested 2'-Methoxy-biphenyl-4-sulfonyl chloride , the ¹H NMR spectrum would be more complex. The methoxy group at the 2'-position would disrupt the symmetry of its host ring, leading to more distinct and complex signals for the four protons on that ring compared to the symmetrical pattern of a 4'-substituted ring. The protons on the sulfonyl chloride-bearing ring would also be affected, providing a unique fingerprint for structural confirmation.

Mass Spectrometry Techniques for Molecular Identity and Purity

Mass spectrometry (MS) is indispensable for confirming the molecular identity and purity of this compound by providing its precise molecular weight and formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

The molecular formula for this compound is C₁₃H₁₁ClO₃S. nih.govchemimpex.com This corresponds to a specific monoisotopic mass that can be precisely measured. Electron ionization (EI) is a common MS technique that can also provide structural information through analysis of fragmentation patterns, though this data is not publicly available for this specific compound. The confirmation of the calculated molecular weight is a critical quality control step in its synthesis.

Table 1: Computed Mass Spectrometry Data for C₁₃H₁₁ClO₃S

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClO₃S | nih.govchemimpex.com |

| Molecular Weight | 282.74 g/mol | nih.govsigmaaldrich.com |

Chromatographic Separations for Purification and Analysis (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are fundamental for the purification and analysis of sulfonyl chlorides, which can be unstable to certain conditions. rsc.org Following synthesis, crude reaction mixtures containing this compound would require purification to remove unreacted starting materials, byproducts, and catalysts.

Flash column chromatography is a standard method used for this purpose. In this technique, the crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of increasing polarity is used to separate the components. For related sulfonyl chlorides, solvent systems such as gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in hexanes have been employed. rsc.org The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. In some cases where the product can be crystallized, recrystallization from a suitable solvent is an effective alternative or final purification step. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photostability Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. The biphenyl system is a known chromophore that exhibits characteristic absorption bands. sigmaaldrich.com

For a compound like this compound, the UV-Vis spectrum is expected to show strong absorption bands characteristic of the biphenyl chromophore. The position and intensity of these bands (λmax) are influenced by the substituents on the rings. The electron-donating methoxy group and the electron-withdrawing sulfonyl chloride group would modulate the electronic transitions within the conjugated π-system. While specific experimental spectra for this compound are not available, studies on related biphenyl derivatives show characteristic absorptions that are used to confirm the presence of the core structure. sigmaaldrich.com This technique is also valuable for assessing the photostability of the compound, which is important for determining appropriate storage and handling conditions.

Q & A

Q. What are the established synthetic routes for preparing 2'-Methoxy-biphenyl-4-sulfonyl chloride, and how do reaction parameters such as temperature and catalyst choice affect product yield and purity?

The synthesis of this compound can be inferred from analogous sulfonyl chloride preparations. For example, halogenated benzenesulfonyl chlorides often undergo chlorosulfonation followed by methoxy group introduction via coupling or substitution. Key parameters include maintaining anhydrous conditions (0–5°C during exothermic steps) to prevent hydrolysis and using catalysts like AlCl₃ for Friedel-Crafts reactions. Steric hindrance from the 2'-methoxy group may necessitate modified Lewis acids (e.g., FeCl₃) or elevated temperatures (80–120°C) to improve yield. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic spectral features should researchers prioritize during analysis?

A multi-technique approach is critical:

- NMR : ¹H NMR should show deshielded aromatic protons near the sulfonyl group (δ 7.8–8.2 ppm) and a methoxy singlet (δ 3.8–4.0 ppm). ¹³C NMR confirms the sulfonyl carbon at δ ~125 ppm.

- Mass Spectrometry : EI-MS should exhibit a molecular ion cluster with characteristic chlorine isotope patterns (3:1 ratio for [M]⁺ and [M+2]⁺).

- X-ray Crystallography : SHELXL refinement of single crystals provides definitive structural validation, achieving R factors <0.05 when data resolution is <1.0 Å .

- FT-IR : Strong S=O asymmetric/symmetric stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for this compound derivatives?

Discrepancies may arise from conformational flexibility or crystal packing. A systematic approach includes:

- Computational Re-optimization : Use dispersion-corrected DFT methods (e.g., B3LYP-D3) to account for weak intermolecular forces.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in crystallographic data to identify packing influences.

- Dynamic NMR : Assess rotational barriers around the biphenyl axis, as the 2'-methoxy group may impose torsional restrictions not captured in static models. Cross-validation with multiple crystal forms or solvent-dependent NMR studies can further clarify structural ambiguities .

Q. What specialized handling protocols are required to maintain the stability of this compound during long-term storage and experimental use?

Due to hydrolytic sensitivity:

- Storage : Keep under argon at -20°C in amber glass with 3Å molecular sieves. Thermo Scientific recommends secondary containment in corrosion-resistant trays for bulk quantities (>10 g) .

- Reactivation : Distill under reduced pressure if discoloration occurs.

- Aqueous Reactions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to minimize water contact. Pre-dry solvents to ≤50 ppm H₂O .

Q. In nucleophilic aromatic substitution reactions, how does the 2'-methoxy substituent influence the reactivity of the sulfonyl chloride group compared to its 4'-methoxy isomer?

The ortho -methoxy group exerts dual effects:

- Steric Hindrance : Proximity to the sulfonyl chloride reduces nucleophile accessibility, slowing reaction rates by 2–3× compared to the para isomer.

- Electronic Effects : Resonance donation from the methoxy group decreases electrophilicity at sulfur. Kinetic studies suggest elevated temperatures (e.g., refluxing DMF at 150°C) or silver(I) mediation are required for efficient substitution. Molecular electrostatic potential (MEP) maps reveal reduced positive charge density at sulfur (+180 kJ/mol vs. +210 kJ/mol in the 4'-isomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.